N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
Description
This compound features a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety fused to an isoxazole ring, linked via a methyl group to a cyclobutanecarboxamide. The benzo[d][1,3]dioxole group is a common bioisostere for catechol, enhancing metabolic stability and ligand-receptor interactions . The isoxazole heterocycle contributes to electronic properties and hydrogen-bonding capacity, while the cyclobutane ring introduces steric constraints and moderate ring strain compared to smaller (cyclopropane) or larger (cyclopentane) carbocycles.
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(10-2-1-3-10)17-8-12-7-14(22-18-12)11-4-5-13-15(6-11)21-9-20-13/h4-7,10H,1-3,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZSKOTVYUHVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative This is followed by the formation of the isoxazole ring through cyclization reactions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide may be studied for its interactions with biological targets, such as enzymes or receptors. Its potential as a bioactive molecule in drug discovery is also of interest.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential antitumor and anti-inflammatory properties are being explored in preclinical studies.
Industry: In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Varied Heterocycles and Carbocycles
Cyclopropanecarboxamide Derivatives
- Compound 50: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide Key Differences: Replaces cyclobutane with cyclopropane and isoxazole with thiazole. Impact: Cyclopropane’s higher ring strain may reduce conformational flexibility but enhance binding affinity. Synthetic Yield: 27%, reflecting challenges in cyclopropane integration .
Compound 41 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-bromobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide
Cyclopentanecarboxamide Analogues
- Compound 3g: N-(Benzo[d][1,3]dioxol-5-yl)cyclopentanecarboxamide Key Differences: Cyclopentane replaces cyclobutane; lacks the isoxazole-methyl linker. Lower melting point (150–152°C) suggests reduced crystallinity compared to cyclobutane derivatives .
Isoxazole-Based Compounds
- N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Physicochemical Properties
- Cyclobutane vs. Cyclopropane : Cyclobutane’s intermediate ring strain balances conformational rigidity and synthetic feasibility compared to cyclopropane’s high strain .
- Heterocycle Effects : Isoxazole’s oxygen vs. thiazole’s sulfur alters electronic density, impacting hydrogen bonding and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
